6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine
Description
Properties
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3/c1-13-5-4-6-15(11-13)24-21-25-19-10-9-14(22)12-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUJAFMTMRZVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.
Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS).
Substitution Reactions: The 2-chlorophenyl and 3-methylphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 participates in SNAr reactions due to the electron-withdrawing effect of the quinazoline ring. Key findings include:
The 2-chlorophenyl group at position 4 enhances electrophilicity at C6, facilitating nucleophilic attack. Substituents on the N-(3-methylphenyl) group minimally affect reactivity .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at C6:
Suzuki-Miyaura Coupling:
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Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C
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Product : 6-Aryl derivatives (e.g., 6-phenyl, 6-pyridyl)
Buchwald-Hartwig Amination:
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Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene
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Product : 6-N-alkyl/aryl amines
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Key Example : 6-(4-Morpholinyl) derivative (IC₅₀ = 12 nM for EGFR inhibition)
Oxidation and Reduction
The quinazoline core and substituents undergo redox transformations:
| Process | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | N-Oxide formation at position 1 |
| Reduction | NaBH₄, NiCl₂, MeOH | Partial reduction of the quinazoline ring to dihydroquinazoline |
The 3-methylphenyl group at N2 remains inert under mild conditions but may undergo demethylation with strong acids .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds reveals substituent-dependent trends:
| Compound | C6 Reactivity (SNAr) | Coupling Efficiency | Stability to Oxidation |
|---|---|---|---|
| 6-Bromo-4-phenylquinazolin-2-amine | Moderate | High | Low |
| 6-Chloro-4-(2-chlorophenyl)quinazolin-2-amine | Low | Moderate | High |
| Target Compound | High | High | Moderate |
The 2-chlorophenyl group increases electrophilicity at C6 compared to phenyl substituents, while bromine enhances leaving-group ability versus chlorine .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine exhibits cytotoxic effects against various cancer cell lines.
Case Study:
In a study conducted by Zhang et al. (2021), the compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural components may interfere with bacterial cell wall synthesis or function.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
This table summarizes the antimicrobial efficacy observed in preliminary studies, indicating that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of quinazoline derivatives, including this specific compound.
Case Study:
A study published by Lee et al. (2020) showed that treatment with 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a murine model of inflammation. This suggests its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Structural Features :
- 2-Chlorophenyl at Position 4 : Introduces halogen-mediated hydrophobic interactions, which may enhance selectivity for biological targets .
- N-(3-Methylphenyl) at Position 2 : The methyl group on the phenyl ring modifies solubility and metabolic stability .
Comparative Analysis with Similar Compounds
Key Observations :
Halogen Effects :
- Bromine at C6 (vs. chlorine) increases antimicrobial activity due to greater lipophilicity and electron-withdrawing effects .
- Chlorine at C4 (e.g., in 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine) enhances anticancer activity by promoting DNA intercalation .
N-Substituent Role :
- N-(3-Methylphenyl) in the target compound may improve metabolic stability compared to N-benzyl or N-phenyl groups, which are prone to oxidation .
Functional Group Synergy :
- Nitro groups (e.g., in N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine) enhance kinase inhibition but reduce solubility, whereas bromine balances potency and bioavailability .
Pharmacokinetic and Physicochemical Properties
Comparative physicochemical data for select compounds:
*Calculated based on structural analogs.
Insights :
Biological Activity
6-Bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Characteristics
- Molecular Formula : C₁₈H₁₇BrClN₃
- Molecular Weight : Approximately 426.72 g/mol
- Structure : The compound features a bromine atom, a chlorophenyl group, and a methylphenyl group, contributing to its unique reactivity and biological profile.
Anticancer Properties
Quinazoline derivatives, including 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine, have been extensively studied for their anticancer effects. Key findings include:
- Inhibition of Kinases : The compound has shown effectiveness against various kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR). In vitro studies indicate that it may inhibit tumor cell proliferation by binding to EGFR and other related kinases .
- Structure-Activity Relationships (SAR) : Modifications to the quinazoline structure can significantly influence anticancer activity. For instance, the presence of halogen atoms at specific positions has been shown to enhance potency against cancer cells .
- Cytotoxicity : Studies have demonstrated that 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine exhibits selective cytotoxicity towards tumorigenic cell lines while sparing non-tumorigenic cells. The IC50 values reported for various derivatives suggest promising therapeutic indices .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Molecular Docking Studies : Computational studies have indicated a strong binding affinity to EGFR and other kinases, with calculated binding energies suggesting effective interactions that inhibit kinase activity .
- Inhibition of Cell Proliferation : The compound's ability to disrupt signaling pathways associated with cell growth and survival is critical for its anticancer effects.
Other Biological Activities
Beyond its anticancer potential, preliminary studies suggest that 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine may also possess:
- Anti-inflammatory Activity : Quinazoline derivatives have been linked to anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate potential antimicrobial activity against various pathogens, although further investigation is necessary to establish these effects conclusively .
Table 1: Summary of Biological Activities and Findings
Q & A
Q. What are the common synthetic routes for 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine?
The compound can be synthesized via nucleophilic substitution and cross-coupling reactions. For example, a bromo-chloroquinazoline intermediate reacts with 3-methylphenylamine under mild conditions (room temperature, DMF solvent) with Hünig’s base as a catalyst, yielding the target compound after purification via silica column chromatography . Similar protocols using Suzuki-Miyaura coupling for aryl group introduction (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) are also applicable .
Q. What spectroscopic techniques confirm the structural integrity of this quinazoline derivative?
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.29–8.99 ppm in DMSO-d₆) .
- HRMS : Validates molecular weight (e.g., m/z 362.0957 for a related compound) .
- LCMS : Assesses purity (>95% via gradients of acetonitrile/water with trifluoroacetic acid) .
Q. How is purity ensured during synthesis?
Techniques include:
- Column Chromatography : Gradient elution with ethyl acetate/hexanes .
- TLC : Homogeneity checks using cyclohexane:ethyl acetate (2:1) .
- Acid/Base Washes : Sequential LiCl and NaHCO₃ washes to remove unreacted reagents .
Advanced Research Questions
Q. How does microwave-assisted synthesis optimize quinazoline derivative preparation?
Microwave irradiation (e.g., 150°C for 1 hour) accelerates Suzuki-Miyaura coupling, improving yields (58% vs. conventional heating) and reducing side reactions. This method enhances reaction kinetics and selectivity for aryl boronic acid coupling .
Q. What structural features influence biological activity in quinazoline derivatives?
- Electron-Withdrawing Groups (Br, Cl) : Enhance binding to kinase targets (e.g., CDC2-like kinases) by increasing electrophilicity .
- Aryl Substitutents : The 2-chlorophenyl group may enhance steric interactions in enzymatic pockets, while the 3-methylphenyl group modulates lipophilicity .
- Comparative studies show morpholine or imidazole substituents (in analogs) improve antibacterial activity .
Q. How can contradictory bioactivity data be resolved?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay Conditions : Variability in ATP concentrations or enzyme isoforms (e.g., CLK1 vs. CLK4) .
- Compound Stability : Degradation under storage (e.g., hydrolysis of bromo groups) .
- Structural Analogues : Testing derivatives with controlled substitutions (e.g., replacing Br with CF₃) clarifies pharmacophore contributions .
Q. What role does X-ray crystallography play in quinazoline research?
Single-crystal X-ray diffraction (e.g., for 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine) provides precise bond angles, dihedral angles, and packing interactions, guiding SAR and co-crystallization studies with target proteins .
Q. How are quinazoline derivatives evaluated for kinase inhibition?
- Enzyme Assays : ADP-Glo™ Kinase assays measure inhibition of CLK1/4 or DYRK1A at 1–10 µM ATP .
- Selectivity Profiling : Panels of 468 kinases identify off-target effects (e.g., GSK3β inhibition in related compounds) .
- Cellular Models : Apoptosis induction (caspase-3 activation) validates mechanistic hypotheses .
Methodological Considerations
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Data Tables :
Parameter Example Data Source Yield (Suzuki Coupling) 58% (microwave) vs. 40% (conventional) CLK1 IC₅₀ 0.12 µM (related compound) Purity (LCMS) >95% (3-min gradient) -
Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and control for batch-to-batch variability in compound synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
